molecular formula C38H42N4O4 B1262412 BNIPDaoct

BNIPDaoct

Cat. No.: B1262412
M. Wt: 618.8 g/mol
InChI Key: OPQBNDHJFSLKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BNIPDaoct (bisnaphthalimidopropyldiaaminooctane) is a bis-naphthalimidopropyl derivative with a flexible octane linker chain. It is a synthetic compound developed for its potent antiparasitic and anticancer activities. Structurally, this compound consists of two planar naphthalimido moieties connected by an eight-carbon alkyl chain, enabling strong DNA intercalation and disruption of parasitic/cancer cell proliferation [1]. Its synthesis has been optimized via a two-step process (81% and 60% yields per step), achieving an overall yield of 48%—significantly higher than the traditional five-step method (30% yield) [1]. This compound is notable for its high solubility when encapsulated in drug delivery systems like PLGA nanoparticles or emulsomes, enhancing its therapeutic efficacy against visceral leishmaniasis (VL) and cancer [15].

Properties

Molecular Formula

C38H42N4O4

Molecular Weight

618.8 g/mol

IUPAC Name

2-[3-[8-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]octylamino]propyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C38H42N4O4/c43-35-29-17-7-13-27-14-8-18-30(33(27)29)36(44)41(35)25-11-23-39-21-5-3-1-2-4-6-22-40-24-12-26-42-37(45)31-19-9-15-28-16-10-20-32(34(28)31)38(42)46/h7-10,13-20,39-40H,1-6,11-12,21-26H2

InChI Key

OPQBNDHJFSLKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCCCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Synonyms

isnaphthalimidopropyldiaaminooctane
BNIPDaoct

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:
  • BNIPDanon: Homolog of BNIPDaoct with a nine-carbon linker chain.
  • BNIPSpd : Contains a spermidine linker instead of an alkyl chain.
  • BNIPDaoxoct : Features a dioxooctane-modified linker.
  • DMP8408 : Shorter, rigid linker chain (structure unspecified).
Parameter This compound BNIPDanon BNIPSpd BNIPDaoxoct DMP8408
Linker Chain 8-carbon alkyl 9-carbon alkyl Spermidine Dioxooctane Shorter alkyl
Synthesis Yield 48% (2-step) [1] 50% (2-step) [1] N/A N/A N/A
13C NMR (C8/C9) 24.5 ppm [1] 22.3 ppm [1] N/A N/A N/A

Key Findings :

  • The alkyl chain length (8 vs. 9 carbons) minimally affects NMR profiles but significantly impacts bioactivity. BNIPDanon’s extra CH₂ group reduces DNA binding affinity compared to this compound [12].
  • BNIPSpd and BNIPDaoxoct exhibit lower cytotoxicity due to altered linker chemistry, which slows cellular uptake [10].

Antiparasitic Activity

Against L. infantum Promastigotes:
Compound IC50 (Free, µM) IC50 (Encapsulated, µM) Toxicity (Macrophages)
This compound 0.84 ± 0.09 [9] 0.59 ± 0.08 [9] >95% viability at ≤1.25 µM [9]
BNIPDanon 1.85 ± 0.01 [9] 1.73 ± 0.02 [9] >87.5% viability at ≤2.5 µM [9]

Key Findings :

  • This compound is 2.2× more potent than BNIPDanon in free form. Encapsulation further enhances its efficacy by 30% [15].
  • Both compounds show dose-dependent toxicity to macrophages at higher concentrations, but encapsulation reduces cytotoxicity [9].

Cytotoxicity in Cancer Cells

Compound IC50 (MDA-MB-231, µM) IC50 (MCF-10A, µM) Cellular Uptake Speed
This compound 4.99 [6] 2.8 [10] Rapid (fluorescence lost in 6h) [3]
BNIPDanon N/A N/A N/A
BNIPSpd 12.7 [6] 4.2 [10] Slow (fluorescence after 6h) [3]
BNIPDaoxoct 12.4 [6] 6.0 [10] Moderate (2h) [3]

Key Findings :

  • This compound’s rapid uptake and metabolism correlate with its higher cytotoxicity compared to BNIPSpd and BNIPDaoxoct [6].
  • Linker flexibility (alkyl vs. spermidine/dioxooctane) critically influences cellular entry mechanisms and toxicity profiles [10].

DNA Binding and Structural Interactions

Compound Binding Mode DNA Affinity Structural Flexibility
This compound Bis-intercalation High [12] High (8-carbon linker)
BNIPDanon Bis-intercalation Moderate [12] High (9-carbon linker)
DMP8408 Mono-intercalation Low [12] Low (rigid linker)

Key Findings :

  • Longer alkyl chains (this compound/Danon) enable bis-intercalation, causing greater DNA distortion and stronger binding than DMP8408 [12].
  • Fluorinated DNA studies confirm this compound’s preference for major groove binding [12].

Drug Delivery Systems

System This compound Solubility IC50 Reduction (vs. Free) Toxicity Mitigation
PLGA Nanoparticles 2.4 mg/mL [15] 80% (spleen parasite burden) [15] Yes [15]
Emulsomes 0.31 mg/mL [2] 30% (vs. free this compound) [9] Yes [9]

Key Findings :

  • PLGA encapsulation increases solubility 8-fold and enhances in vivo efficacy in VL models [15].
  • Emulsomes improve this compound’s antileishmanial activity while reducing macrophage toxicity [9].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.